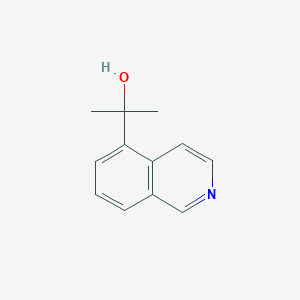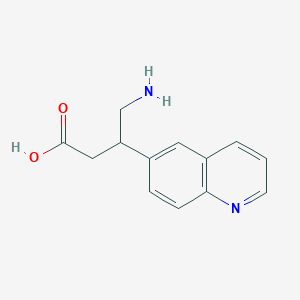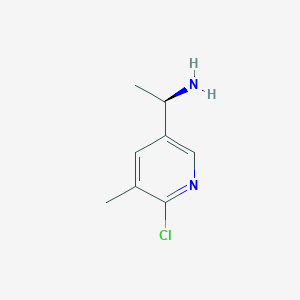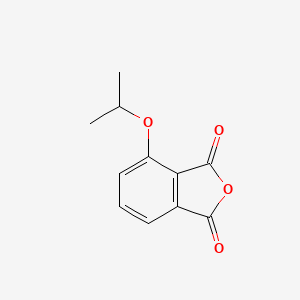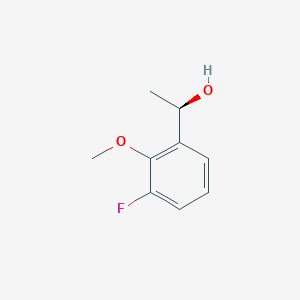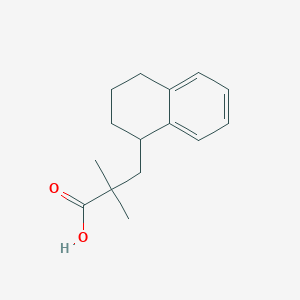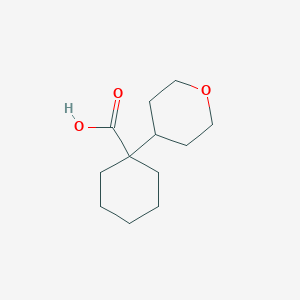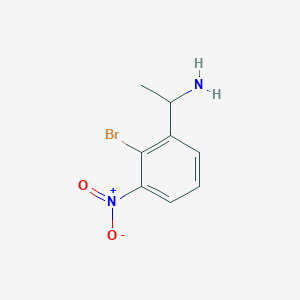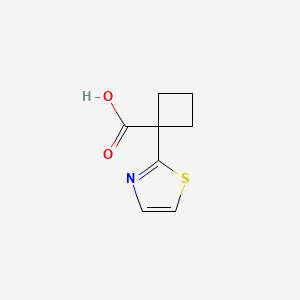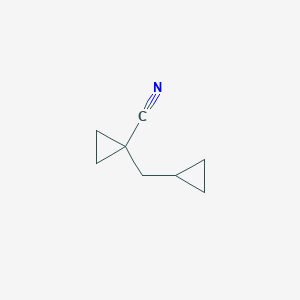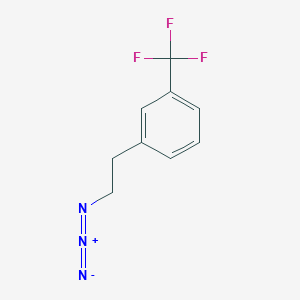
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene+NaN3→this compound+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents like DMF and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.
Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.
Comparison with Similar Compounds
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with other azido and trifluoromethyl-substituted compounds, such as:
2-Azido-N,N-dimethylethanamine: Similar in having an azido group, but differs in the presence of a dimethylamino group instead of a trifluoromethyl group.
4-(2-Azidoethyl)benzene-1,2-diol: Contains an azido group and a diol functional group, used in different polymerization reactions.
N-(2-Azidoethyl)ethanamide: Another azido compound with an ethanamide group, showing different reactivity and applications.
The uniqueness of this compound lies in the combination of the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
823189-10-2 |
|---|---|
Molecular Formula |
C9H8F3N3 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-(2-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-15-13/h1-3,6H,4-5H2 |
InChI Key |
HQFQJGOICJHLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


